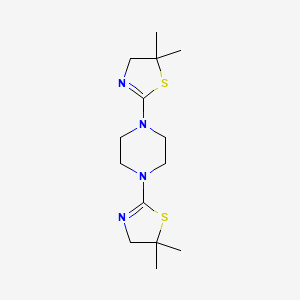

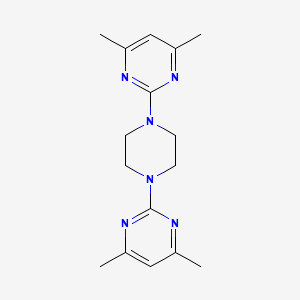

1,4-bis(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1,4-bis(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine typically involves multi-step chemical reactions, starting from basic piperazine and incorporating various functional groups through reactions such as condensation, nucleophilic addition, and cycloaddition. For instance, novel synthesis methods have been explored for creating piperazine derivatives with different substituents, demonstrating the versatility of piperazine as a core structure for chemical modifications (Mekky et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Anticancer Applications

A novel synthesis pathway for bis(pyrazole-benzofuran) hybrids, which include piperazine linkers similar to the chemical structure of interest, demonstrated potent antibacterial efficacy against strains such as E. coli, S. aureus, and S. mutans. These compounds also showed promising inhibitory activities against MRSA and VRE strains, with compound 5e exhibiting significant biofilm inhibition activities. Moreover, these derivatives displayed excellent inhibitory activities against the MurB enzyme, highlighting their potential as antibacterial agents (Mekky & Sanad, 2020). Another study on polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, revealed notable anticancer activity across various cancer cell lines, underscoring the therapeutic potential of such compounds (Turov, 2020).

Fungicidal and Herbicidal Activities

Research on dimethylpyrazole and piperazine-containing triazole derivatives has shown that these compounds exhibit significant in vitro and in vivo fungicidal activity against several plant fungi. Some derivatives also demonstrated herbicidal activity against Brassica campestris and favorable KARI inhibitory activity, indicating their utility in agricultural applications (Wang et al., 2017).

Anti-inflammatory Activity

A study on 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone compounds revealed significant in vitro anti-inflammatory activity. Compounds AR-45a and AR-55a showed the most substantial membrane stabilization, suggesting their potential as anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

Antimicrobial and Antifungal Agents

Novel piperazine derivatives synthesized through intermediate processes have shown significant antimicrobial and antifungal properties. These compounds were effective against a range of bacterial and fungal pathogens, highlighting their potential as broad-spectrum antimicrobial agents (Suryavanshi & Rathore, 2017).

Eigenschaften

IUPAC Name |

2-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-5,5-dimethyl-4H-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4S2/c1-13(2)9-15-11(19-13)17-5-7-18(8-6-17)12-16-10-14(3,4)20-12/h5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGALGGLVAVAWTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN=C(S1)N2CCN(CC2)C3=NCC(S3)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5510802.png)

![(3R*,4S*)-1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5510839.png)

![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5510885.png)